5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
Overview
Description
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a cyclohexyl group and a thiolan-3-yl group attached to the imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing active methylene groups in the presence of a base. This reaction forms the imidazolidine-2,4-dione core with the desired substituents .
Another approach involves the Bucherer-Bergs reaction, which is a multi-component reaction that combines an aldehyde, an amine, and potassium cyanide in the presence of ammonium carbonate. This method is particularly useful for synthesizing larger homologous molecules .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imidazolidine-2,4-dione core to its corresponding imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolan-3-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it has been shown to bind to the voltage-gated sodium channel inner pore, which is crucial for its anticonvulsant activity . The compound’s antibacterial properties are attributed to its ability to interact with bacterial proteins, inhibiting their function and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: The parent compound with similar core structure.
Thiazolidine-2,4-dione: A related compound with a sulfur atom in the ring.
Hydantoin: Another related compound with a similar imidazolidine core.
Uniqueness
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione is unique due to the presence of both cyclohexyl and thiolan-3-yl groups, which impart distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c16-11-13(15-12(17)14-11,10-6-7-18-8-10)9-4-2-1-3-5-9/h9-10H,1-8H2,(H2,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJUOPOQMGDIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(C(=O)NC(=O)N2)C3CCSC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275581 | |
Record name | 5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74038-65-6 | |
Record name | 5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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